N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
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Overview
Description
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a novel compound with notable potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide typically involves the following steps:
Preparation of 6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: This can be achieved through cyclization reactions starting with appropriate pyrazole and pyrimidine precursors.
Introduction of the Ethyl Acetamide Group: The final compound is then formed by introducing the ethyl acetamide group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may utilize optimized reaction conditions to ensure high yield and purity. This includes using automated synthesis platforms and refining techniques like recrystallization and chromatographic separation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove oxygen from the sulfoxide or sulfone forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify various functional groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Deoxygenated forms of oxidized products.
Substitution: Varied substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting subject for synthetic chemistry and structural analysis studies.
Biology: It is investigated for its potential effects on cellular processes and pathways.
Medicine: Preliminary studies suggest potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Used in the development of specialized materials or as a component in complex chemical syntheses.
Mechanism of Action
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide operates by interacting with specific molecular targets within cells. Its effects may be mediated through binding to enzymes or receptors, altering their activity and consequently impacting cellular pathways.
Comparison with Similar Compounds
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl}acetamide: Slight variation in the alkyl chain length.
6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: The ethyl acetamide group is absent.
Uniqueness:
The specific positioning of functional groups in N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide contributes to its unique chemical and biological properties, differentiating it from closely related compounds in both reactivity and application potential.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-11(22)16-6-9-21-14-12(10-17-21)13(18-15(19-14)23-2)20-7-4-3-5-8-20/h10H,3-9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWDDPYGRSWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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